6-(Methylamino)nicotinimidamide

Description

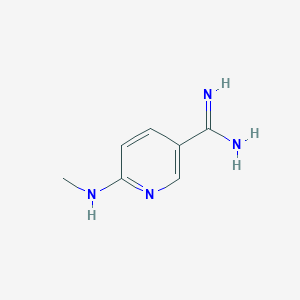

6-(Methylamino)nicotinimidamide is a substituted pyridine derivative characterized by a methylamino group (-NHCH₃) at position 6 and an amidine group (-C(=NH)NH₂) at position 3 of the pyridine ring. The amidine group, in particular, imparts basicity and hydrogen-bonding capacity, which may influence solubility and target interactions compared to other functional groups .

Properties

Molecular Formula |

C7H10N4 |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6-(methylamino)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H10N4/c1-10-6-3-2-5(4-11-6)7(8)9/h2-4H,1H3,(H3,8,9)(H,10,11) |

InChI Key |

YDICSTJXSPFLQK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(Methylamino)nicotinimidamide can be achieved through several routes. One common method involves the reaction of 6-methylnicotinic acid with an alcoholic solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then reacted with methylamine to produce this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Methylamino)nicotinimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include various derivatives of nicotinamide, which can be further utilized in different chemical processes .

Scientific Research Applications

6-(Methylamino)nicotinimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of certain enzymes, such as nicotinamide N-methyltransferase, which is involved in various metabolic pathways . In medicine, it has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases due to its ability to induce apoptosis in tumor cells . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(Methylamino)nicotinimidamide involves its interaction with specific molecular targets and pathways. One of its primary targets is nicotinamide N-methyltransferase, an enzyme that catalyzes the methylation of nicotinamide. By inhibiting this enzyme, this compound can disrupt various metabolic processes, leading to the depletion of cellular energy and induction of apoptosis in cancer cells . This compound may also interact with other enzymes and receptors, contributing to its diverse biological effects.

Comparison with Similar Compounds

6-(Methylamino)nicotinonitrile (CAS 261715-36-0)

- Molecular Formula : C₇H₇N₃

- Functional Groups: Methylamino (-NHCH₃) at position 6, nitrile (-CN) at position 3.

- Key Properties :

- Comparison : The nitrile group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to the amidine-containing target compound. Its lower molecular weight (133.15 g/mol) may improve bioavailability but reduce binding affinity in biological systems .

5-Methyl-6-(methylamino)nicotinaldehyde (CAS 1289151-97-8)

- Molecular Formula : C₈H₁₀N₂O

- Functional Groups: Methylamino (-NHCH₃) at position 6, aldehyde (-CHO) at position 3.

6-(Dimethylamino)-2-methylnicotinic Acid (CAS 196100-87-5)

- Molecular Formula : C₉H₁₂N₂O₂

- Functional Groups: Dimethylamino (-N(CH₃)₂) at position 6, carboxylic acid (-COOH) at position 2.

- Comparison: The carboxylic acid group increases water solubility and deprotonates at physiological pH, enabling ionic interactions. The dimethylamino group enhances basicity compared to the mono-methylamino group in the target compound .

6-Chloro-N-methylpyridine-3-carboxamide (CAS 54189-82-1)

- Molecular Formula : C₈H₈ClN₂O

- Functional Groups : Chloro (-Cl) at position 6, carboxamide (-CONHCH₃) at position 3.

- Key Properties: The chloro substituent introduces electronegativity, while the carboxamide group supports hydrogen bonding.

Data Table: Comparative Analysis

*Theoretical data inferred from structural analogs.

†Calculated based on molecular formula.

Key Observations and Discrepancies

Functional Group Impact: Amidine vs. Nitrile: The amidine group in the target compound is more basic (pKa ~8–10) than the nitrile analog (pKa 3.85), suggesting differences in protonation states under physiological conditions . Aldehyde Reactivity: The aldehyde in 5-Methyl-6-(methylamino)nicotinaldehyde may limit stability compared to amidines, which are more resistant to oxidation .

Data Discrepancies: Two CAS numbers (16344-18-6 and 261715-36-0) are listed for 6-(Methylamino)nicotinonitrile in and , possibly indicating stereoisomers or database errors. Further verification is recommended .

Biological Activity

Overview of 6-(Methylamino)nicotinimidamide

This compound is a derivative of nicotinamide, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a methylamino group at the 6-position of the nicotinimidamide structure, which may influence its biological activity and pharmacological properties.

This compound has been studied for its potential to act as an inhibitor of various biological targets. The presence of the methylamino group may enhance its interaction with specific receptors or enzymes, making it a candidate for further investigation in drug development.

Inhibition Studies

Research indicates that compounds similar to this compound can exhibit inhibitory effects on several enzymes, including:

- Nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways

- Sirtuins : These are a family of proteins that regulate cellular processes including aging and inflammation.

- Poly(ADP-ribose) polymerases (PARPs) : Involved in DNA repair mechanisms.

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound could be explored for its potential use in cancer therapies.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have shown that derivatives of nicotinamide can possess antimicrobial properties. Further research into this compound could elucidate its effectiveness against various pathogens.

- Neuroprotective Effects : Some studies suggest that nicotinamide derivatives may offer neuroprotection in models of neurodegenerative diseases due to their ability to modulate oxidative stress and inflammation.

- Inflammatory Response Modulation : Research indicates that compounds with similar structures may influence inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.